XL-418 - 871343-09-8

XL-418

Catalog Number: EVT-287834
CAS Number: 871343-09-8
Molecular Formula: C26H32BrF3N8O
Molecular Weight: 609.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL418 is a novel anticancer compound.
Serine/Threonine Kinase Inhibitor XL418 is a selective, orally active small molecule, targeting protein kinase B (PKB or AKT) and ribosomal protein S6 Kinase (p70S6K), with potential antineoplastic activity. XL418 inhibits the activities of PKB and p70S6K, both acting downstream of phosphoinosotide-3 kinase (PI3K). These kinases are often upregulated in a variety of cancers. Inhibition of PKB by this agent will induce apoptosis, while inhibition of p70S6K will result in the inhibition of translation within tumor cells.
Synthesis Analysis

The synthesis of XL-418 involves several steps that utilize advanced organic chemistry techniques. While specific detailed protocols for XL-418's synthesis are not extensively documented in public literature, it typically follows a multi-step synthetic route common to small molecule inhibitors.

  1. Starting Materials: The synthesis likely begins with commercially available precursors that undergo transformations such as alkylation, acylation, or cyclization.
  2. Reagents and Conditions: The use of reagents such as bases or acids under controlled temperature and pressure conditions is essential for successful reactions.
  3. Purification: After synthesis, the product is purified using techniques like column chromatography or recrystallization to obtain the final compound in high purity.

Technical details regarding the specific steps and conditions used in the synthesis of XL-418 remain proprietary to the developing pharmaceutical companies .

Molecular Structure Analysis

XL-418's molecular structure can be elucidated through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

The molecular structure analysis typically involves:

  • Determining the arrangement of atoms within the molecule.
  • Identifying functional groups responsible for biological activity.
Chemical Reactions Analysis

XL-418 participates in various chemical reactions primarily through its interactions with target kinases. The key reactions include:

  1. Binding Mechanism: The compound binds to the ATP-binding site of protein kinase B and p70S6K, inhibiting their activity.
  2. Phosphorylation Reactions: By inhibiting these kinases, XL-418 affects downstream phosphorylation events that regulate cell proliferation and survival.

Technical details about these reactions can be explored through biochemical assays that measure kinase activity in the presence of XL-418 compared to control conditions .

Mechanism of Action

XL-418 exerts its pharmacological effects through a well-defined mechanism of action:

  1. Inhibition of Protein Kinase B: By binding to the active site of protein kinase B, XL-418 prevents ATP from binding, thereby inhibiting the phosphorylation of downstream targets involved in cell survival and metabolism.
  2. Inhibition of Ribosomal Protein S6 Kinase: Similarly, inhibition of p70S6K disrupts protein synthesis pathways critical for cancer cell growth.

Data from preclinical studies indicate that this dual inhibition can lead to reduced tumor growth rates and enhanced apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of XL-418 are crucial for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and administration.
  • Molecular Weight: Important for dosing calculations; exact values can often be found in proprietary databases.

These properties influence how XL-418 is formulated for clinical use and its pharmacokinetic profile .

Applications

XL-418 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: It is primarily being studied for its effectiveness against various forms of cancer due to its ability to inhibit key signaling pathways associated with tumor growth.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for researchers investigating the roles of protein kinase B and p70S6K in cellular processes.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects suffering from advanced solid tumors .

Introduction to XL-418

XL-418 (C₂₆H₃₂BrF₃N₈O) is an investigational small-molecule compound developed as a targeted anticancer agent. It functions as a dual inhibitor of key signaling kinases downstream of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in human malignancies. Designed to disrupt oncogenic signaling cascades, XL-418 represents a rational approach to overcoming tumor cell survival and chemotherapy resistance mechanisms [1] [6].

Molecular Taxonomy of XL-418 (C₂₆H₃₂BrF₃N₈O)

XL-418 possesses a defined molecular architecture with an exact mass of 608.1835 Da (monoisotopic) and a molecular weight of 609.50 g/mol. Elemental composition analysis confirms the following distribution:

  • Carbon (C): 51.24%
  • Hydrogen (H): 5.29%
  • Bromine (Br): 13.11%
  • Fluorine (F): 9.35%
  • Nitrogen (N): 18.39%
  • Oxygen (O): 2.62% [3] [9]

The compound is identified by several key chemical identifiers:

  • CAS Registry Number: 871343-09-8
  • IUPAC Name: 1-(3-(4-(3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-4-methyl-5-((2-(pyrrolidin-1-yl)ethyl)amino)phenyl)-4,4,4-trifluorobutan-1-one
  • SMILES: O=C(C1=CC(NCCN2CCCC2)=C(C)C(N3CCN(C4=C5C(NN=C5Br)=NC=N4)CC3)=C1)CCC(F)(F)F
  • InChIKey: IKBSEBRGSVFUHM-UHFFFAOYSA-N [3] [9]

Table 1: Molecular Identity of XL-418

PropertyIdentifier
Empirical FormulaC₂₆H₃₂BrF₃N₈O
Exact Mass608.1835 Da
CAS Registry Number871343-09-8
DrugBank Accession NumberDB05204
SynonymsEXEL-9418; XL418; X-418

Structural Characterization and Isomeric Properties

XL-418 features a multi-ring system with distinct functional domains:

  • A 3-bromo-1H-pyrazolo[3,4-d]pyrimidine core serves as the kinase-binding hinge region anchor
  • A piperazine linker enables optimal spatial positioning
  • A trifluorobutanone moiety attached to a substituted phenyl group enhances membrane permeability and target engagement
  • A pyrrolidine-ethylamino side chain modulates solubility and pharmacokinetic properties [3] [9]

Computational analysis predicts moderate lipophilicity (cLogP ≈ 5.2) and a collision cross-section (CCS) of 234.7 Ų for the [M+H]+ adduct. The molecule contains no chiral centers, eliminating concerns about stereoisomerism. X-ray crystallography data remains unavailable, but structural modeling confirms planar conformation of the pyrazolopyrimidine system facilitates ATP-binding pocket insertion [3] [9].

Table 2: Structural and Physicochemical Properties

PropertyValue/Description
Molecular TopologyPlanar heterocyclic core with flexible chains
StereoisomersNone (achiral)
Predicted cLogP5.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds8
Aqueous SolubilitySoluble in DMSO; insoluble in water

Pharmacological Classification as a Pan-Tyrosine Kinase Inhibitor

XL-418 is pharmacologically classified as a dual protein kinase inhibitor with primary activity against:

  • Protein Kinase B (AKT/PKB):
  • Inhibits all three AKT isoforms (AKT1, AKT2, AKT3)
  • Prevents phosphorylation-dependent activation of AKT substrates
  • Disrupts anti-apoptotic signaling and cellular survival pathways [1] [5] [6]
  • Ribosomal S6 Kinase (S6K/p70S6K):
  • Targets the mTORC1 effector kinase S6K (RPS6KB1)
  • Suppresses phosphorylation of ribosomal protein S6
  • Inhibits cap-dependent translation and protein synthesis [1] [3]

Mechanistically, XL-418 competes with ATP for binding at the catalytic cleft of these kinases. Its pyrazolopyrimidine core mimics the purine ring of ATP, forming hydrogen bonds with hinge region residues. The bromine atom at the C3 position extends into a hydrophobic pocket, enhancing binding affinity. Inhibition of AKT and S6K simultaneously disrupts the PI3K/AKT/mTOR signaling axis at two critical nodes, potentially overcoming compensatory feedback activation observed with single-agent targeting [1] [5] [6].

Table 3: Kinase Inhibition Profile and Therapeutic Context

TargetClassificationRole in OncogenesisInhibition Consequence
AKT (PKB)AGC kinase familyCell survival, proliferation, metabolismApoptosis induction
S6K (p70S6K)AGC kinase familyProtein translation, cell growthInhibition of ribosome biogenesis
BTK*Tec kinase familyB-cell receptor signalingPotential immunomodulatory effects

Note: BTK inhibition was identified in computational studies but not primarily characterized [1] [7].

The compound's preclinical efficacy demonstrated tumor growth suppression in adenocarcinoma models (breast, lung) and synergistic enhancement of apoptosis when combined with receptor tyrosine kinase inhibitors (e.g., EGFR/HER2/VEGFR inhibitors) [6]. Despite promising mechanistic rationale, clinical development was suspended during Phase I trials for solid tumors, though specific discontinuation reasons remain undisclosed in public domains [1] [4].

Properties

CAS Number

871343-09-8

Product Name

XL-418

IUPAC Name

1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one

Molecular Formula

C26H32BrF3N8O

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)

InChI Key

IKBSEBRGSVFUHM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL418; XL-418; X 418

Canonical SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.